Ethyl 2-chloro-3-hydroxyacrylate

Catalog No.
S13445883
CAS No.
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-3-hydroxyacrylate

Product Name

Ethyl 2-chloro-3-hydroxyacrylate

IUPAC Name

ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3-

InChI Key

OQIYGSPEMWMAFA-ARJAWSKDSA-N

Canonical SMILES

CCOC(=O)C(=CO)Cl

Isomeric SMILES

CCOC(=O)/C(=C/O)/Cl

Ethyl 2-chloro-3-hydroxyacrylate is an organic compound with the molecular formula C5_5H7_7ClO3_3. It features a chloro substituent on the second carbon and a hydroxy group on the third carbon of the acrylic acid backbone. This compound is characterized by its reactivity due to the presence of both the chloro and hydroxy functional groups, which can participate in various

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding ethyl 2-chloro-3-hydroxypropanoate and ethanol as products .
  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide, transforming it into ethyl 2-chloroacrylate .
  • Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols, leading to the formation of more complex molecules .

Ethyl 2-chloro-3-hydroxyacrylate can be synthesized through various methods:

  • Direct Esterification: Reacting acrylic acid with ethanol in the presence of a catalyst can yield ethyl acrylate, which can then be chlorinated to form ethyl 2-chloroacrylate and subsequently hydroxylated.
  • Chlorination of Hydroxyacrylate: Starting from 3-hydroxyacrylic acid, chlorination using thionyl chloride or phosphorus pentachloride can yield ethyl 2-chloro-3-hydroxyacrylate directly.
  • Ring-opening Reactions: Utilizing epoxides or cyclic ethers in reactions with acrylic acid derivatives can also lead to the formation of this compound .

Ethyl 2-chloro-3-hydroxyacrylate has various applications across different fields:

  • Polymer Synthesis: It serves as a monomer in the production of polymers and copolymers, particularly those used in coatings and adhesives.
  • Pharmaceutical Intermediates: The compound is utilized in synthesizing pharmaceuticals due to its reactive functional groups.
  • Agricultural Chemicals: It may find applications in developing agrochemicals, particularly as an intermediate in herbicide synthesis.

Studies on the interactions of ethyl 2-chloro-3-hydroxyacrylate with other compounds have shown that it can participate in various coupling reactions, particularly with nucleophiles like amines and alcohols. These interactions are essential for developing more complex organic molecules and understanding its reactivity profile.

Ethyl 2-chloro-3-hydroxyacrylate shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Ethyl acrylateC5_5H8_8OLacks chlorine; widely used as a monomer in polymers.
Ethyl 2-chloroacrylateC5_5H7_7ClOSimilar structure but without hydroxy group; used in coatings.
Ethyl 3-hydroxybutyrateC5_5H10_10O3_3Contains a hydroxy group but lacks chlorine; used in metabolic studies.
Ethyl 4-chlorobutyrateC5_5H9_9ClO2_2Chlorine at a different position; used in organic synthesis.

Ethyl 2-chloro-3-hydroxyacrylate's unique combination of both chloro and hydroxy functional groups distinguishes it from these similar compounds, enhancing its reactivity and potential applications in organic synthesis and material science.

The precise historical origins of ethyl 2-chloro-3-hydroxyacrylate remain undocumented in mainstream literature, but its emergence correlates with advancements in β-hydroxy-α,β-unsaturated ester chemistry during the mid-20th century. Early synthetic routes likely evolved from Claisen condensation methodologies, where ethyl acetoacetate derivatives were halogenated to introduce reactive α-chloro substituents. The compound’s structural elucidation became feasible with the advent of modern spectroscopic techniques, as evidenced by its documented $$ ^1H $$ NMR signals (δ 6.65 ppm for vinyl protons) and IR carbonyl stretches (1680 cm$$^{-1}$$).

A pivotal development occurred in the 1990s when researchers recognized its potential as a dipolarophile in 1,3-dipolar cycloadditions. For instance, its derivative ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0) enabled the stereoselective synthesis of Δ$$^2$$-isoxazolines, which are key precursors to β-adrenergic receptor ligands. This discovery underscored the compound’s role in accessing enantiomerically pure pharmaceuticals.

Significance in Contemporary Organic Synthesis

Ethyl 2-chloro-3-hydroxyacrylate has become a cornerstone in constructing complex molecular architectures due to three defining features:

  • Electrophilic Reactivity: The α-chloro group undergoes facile nucleophilic displacement, enabling C–C and C–heteroatom bond formation.
  • Conjugated System: The α,β-unsaturated ester moiety participates in Michael additions and Diels-Alder reactions, expanding its utility in annulation strategies.
  • Stereochemical Control: The β-hydroxy group allows for diastereoselective transformations, critical in natural product synthesis.

Table 1: Key Physicochemical Properties of Ethyl 2-Chloro-3-Hydroxyacrylate

PropertyValueSource
Molecular FormulaC$$5$$H$$7$$ClO$$_3$$
Molecular Weight150.56 g/mol
SMILES NotationO=C(OCC)/C(Cl)=C/O
Boiling Point107°C @ 14 mmHg (analogous derivative)
Characteristic IR Stretch1680 cm$$^{-1}$$ (C=O)

In asymmetric synthesis, this ester has been employed to generate ethoxycarbonylformonitrile oxide in situ, a reactive intermediate for constructing isoxazoline-based AMPA/kainate receptor agonists like CIP-AS. Additionally, its condensation with amines via BOP-mediated coupling yields indole-2-carboxamides, which exhibit antiproliferative activity in cancer cell lines. These applications highlight its dual role as both a reactant and a precursor to highly functionalized intermediates.

The compound’s synthetic flexibility is further exemplified in heterocycle formation. For example, treatment with scandium triflate catalyzes the cyclization of N-azirdinyloximes into dihydro-oxadiazines, a class of compounds with unexplored bioactivity. Such transformations underscore its value in diversifying chemical space for drug discovery.

In materials science, the conjugated system of ethyl 2-chloro-3-hydroxyacrylate serves as a monomer for π-conjugated polymers, though this application remains underexplored. Future research may leverage its electronic properties for organic semiconductors or light-harvesting materials.

Ethyl 2-chloro-3-hydroxyacrylate is an organic compound belonging to the class of α,β-unsaturated esters with a chlorine substituent at the alpha position and a hydroxyl group at the beta position [1] [2]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, this compound can be named as ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate or ethyl (Z)-2-chloro-3-hydroxyacrylate, depending on whether the systematic or semi-systematic naming convention is employed [3]. The compound is also recognized by its Chemical Abstracts Service (CAS) registry numbers 38362-94-6 and 10229-12-6, which are used for database indexing and identification purposes [4] [5].

The molecular formula of ethyl 2-chloro-3-hydroxyacrylate is C₅H₇ClO₃, indicating that the molecule contains five carbon atoms, seven hydrogen atoms, one chlorine atom, and three oxygen atoms [1] [4]. This corresponds to a molecular weight of 150.56 g/mol, as calculated based on the atomic weights of the constituent elements [2] [3]. The structural formula reveals the presence of an ethyl ester group (-COOC₂H₅), a chlorine atom attached to the alpha carbon, and a hydroxyl group (-OH) at the beta position of the acrylate backbone [4] [3].

PropertyValue
IUPAC NameEthyl (Z)-2-chloro-3-hydroxyprop-2-enoate
Alternative IUPAC NameEthyl (Z)-2-chloro-3-hydroxyacrylate
Molecular FormulaC₅H₇ClO₃
Molecular Weight150.56 g/mol
CAS Registry Numbers38362-94-6, 10229-12-6
SMILES NotationCCOC(=O)/C(=C/O)/Cl
InChIInChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3-

The structural representation of ethyl 2-chloro-3-hydroxyacrylate features a planar configuration around the carbon-carbon double bond, with the chlorine atom and the carbonyl group of the ester functionality attached to one carbon of the double bond, while the hydroxyl group is attached to the other carbon [4] [3]. This arrangement creates a conjugated system that significantly influences the chemical properties and reactivity of the compound [2] [3].

Stereochemical Considerations and Tautomeric Behavior

Ethyl 2-chloro-3-hydroxyacrylate exhibits important stereochemical characteristics due to the presence of a carbon-carbon double bond, which restricts rotation and leads to geometric isomerism [3] [6]. According to the Cahn-Ingold-Prelog (CIP) priority rules, the compound can exist as either the (E)- or (Z)-isomer, depending on the spatial arrangement of the substituents around the double bond [6]. In the (E)-isomer, the higher priority groups (chlorine and hydroxyl) are positioned on opposite sides of the double bond, while in the (Z)-isomer, these groups are located on the same side [4] [6].

The stereochemical designation for ethyl 2-chloro-3-hydroxyacrylate is primarily reported as the (Z)-isomer in the literature, as indicated by the IUPAC name ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate [3]. This stereochemical preference may be attributed to the stabilizing effect of potential intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester functionality in the (Z) configuration [4] [3]. However, both (E) and (Z) isomers can theoretically exist, and their interconversion would require significant energy input due to the high rotational barrier of the carbon-carbon double bond [7] [6].

A particularly significant aspect of ethyl 2-chloro-3-hydroxyacrylate is its tautomeric behavior [8] [9]. The compound can exist in two tautomeric forms: the enol form (with the hydroxyl group at the beta position) and the keto form (with a carbonyl group at the beta position and the hydrogen shifted to the alpha position) [8] [10]. This keto-enol tautomerism is a dynamic equilibrium process that can be influenced by various factors including solvent polarity, temperature, and the presence of catalysts [8] [9].

The tautomeric equilibrium in ethyl 2-chloro-3-hydroxyacrylate can be represented as follows:

Tautomeric FormStructure DescriptionRelative Stability
Enol FormC₂H₅OOC-C(Cl)=CH-OHStabilized by conjugation with the ester group
Keto FormC₂H₅OOC-CH(Cl)-C=OStabilized by the carbonyl group

The presence of the chlorine substituent at the alpha position significantly affects the tautomeric equilibrium of ethyl 2-chloro-3-hydroxyacrylate [9] [11]. Chlorine, being an electronegative element, can stabilize the enol tautomer through inductive effects and potentially through resonance interactions with the π-system [9] [11]. Studies on similar chlorinated compounds have shown that halogen substitution can shift the tautomeric equilibrium toward the enol form, particularly when the halogen is positioned at specific sites that allow for electronic stabilization of the enol tautomer [11] [10].

Temperature also plays a crucial role in determining the tautomeric distribution [8] [9]. Research on related compounds has demonstrated that increasing temperature generally favors the formation of the less stable tautomer, as the energy barrier for tautomerization becomes more readily surmountable at elevated temperatures [8] [11]. For instance, in 6-chloro-2-pyridone, a compound that also exhibits keto-enol tautomerism, the equilibrium constant [lactam]/[lactim] was determined to be 2.1 at room temperature, with the lactim (enol) population increasing with temperature [9].

The tautomeric behavior of ethyl 2-chloro-3-hydroxyacrylate is not only of theoretical interest but also has practical implications for its chemical reactivity and potential applications [8] [10]. The different tautomeric forms can exhibit distinct reactivity patterns, with the enol form typically showing hydroxyl-related reactions and the keto form displaying carbonyl-related chemistry [10]. This dual reactivity profile expands the synthetic utility of the compound in organic transformations [8] [10].

Comparative Analysis with Related α,β-Unsaturated Esters

Ethyl 2-chloro-3-hydroxyacrylate belongs to the broader class of α,β-unsaturated esters, which are characterized by a carbon-carbon double bond conjugated with an ester functionality [12] [7]. To understand the unique properties and reactivity of ethyl 2-chloro-3-hydroxyacrylate, it is instructive to compare it with structurally related compounds, particularly other α,β-unsaturated esters with various substituent patterns [12] [7].

One of the most fundamental α,β-unsaturated esters is ethyl acrylate (ethyl propenoate), which lacks the chlorine and hydroxyl substituents present in ethyl 2-chloro-3-hydroxyacrylate [12] [13]. The absence of these substituents results in significantly different physical and chemical properties [12] [13]. For instance, ethyl acrylate is a liquid at room temperature with a boiling point of approximately 99°C, whereas the physical state and thermal properties of ethyl 2-chloro-3-hydroxyacrylate are influenced by the presence of the chlorine and hydroxyl groups, which introduce additional intermolecular forces such as hydrogen bonding and dipole-dipole interactions [12] [13].

Another related compound is ethyl methacrylate (ethyl 2-methylpropenoate), which contains a methyl group at the alpha position instead of the chlorine atom found in ethyl 2-chloro-3-hydroxyacrylate [13] [14]. The methyl substituent in ethyl methacrylate is electron-donating, in contrast to the electron-withdrawing chlorine in ethyl 2-chloro-3-hydroxyacrylate [13] [14]. This electronic difference significantly affects the reactivity of the double bond, with the electron-withdrawing chlorine making the beta carbon more electrophilic and thus more susceptible to nucleophilic attack [12] [14].

The following table presents a comparative analysis of ethyl 2-chloro-3-hydroxyacrylate with selected related α,β-unsaturated esters:

CompoundMolecular FormulaKey Structural FeaturesDistinctive Properties
Ethyl 2-chloro-3-hydroxyacrylateC₅H₇ClO₃Chlorine at α-position, hydroxyl at β-positionExhibits keto-enol tautomerism, potential for intramolecular hydrogen bonding
Ethyl acrylateC₅H₈O₂Unsubstituted α,β-positionsHigher volatility, more reactive in polymerization
Ethyl methacrylateC₆H₁₀O₂Methyl group at α-positionLess electrophilic at β-position, different polymerization behavior
Ethyl 2-chloroacetoacetateC₆H₉ClO₃Chlorine at α-position, keto groupExists predominantly in keto form, higher boiling point (107°C at 14 mmHg)
Ethyl 2-chloro-3-oxobutanoateC₆H₉ClO₃Chlorine at α-position, keto group at β-positionSimilar to ethyl 2-chloroacetoacetate but with different substitution pattern

The presence of both chlorine and hydroxyl substituents in ethyl 2-chloro-3-hydroxyacrylate creates a unique electronic environment that distinguishes it from other α,β-unsaturated esters [2] [3]. The chlorine atom, being electron-withdrawing, increases the electrophilicity of the adjacent carbon, making it more susceptible to nucleophilic attack [12] [7]. Simultaneously, the hydroxyl group can participate in hydrogen bonding interactions, which can influence the compound's solubility, reactivity, and tautomeric behavior [8] [9].

In terms of stereochemistry, ethyl 2-chloro-3-hydroxyacrylate shares with other α,β-unsaturated esters the potential for E/Z isomerism around the carbon-carbon double bond [7] [6]. However, the specific substituent pattern in ethyl 2-chloro-3-hydroxyacrylate may favor certain stereoisomers due to electronic and steric factors [7] [6]. For instance, research on the stereoselective synthesis of (E)-α,β-unsaturated esters has shown that the stereochemical outcome can be controlled by the reaction conditions and the nature of the substituents [7] [15].

The reactivity patterns of ethyl 2-chloro-3-hydroxyacrylate also differ from those of related compounds due to its unique substitution pattern [12] [7]. While all α,β-unsaturated esters can potentially undergo nucleophilic addition at the beta position, the presence of the hydroxyl group in ethyl 2-chloro-3-hydroxyacrylate introduces additional reaction pathways, such as elimination reactions or substitution at the hydroxyl position [12] [7]. Furthermore, the chlorine substituent can participate in various transformations, including substitution reactions and coupling processes, which are not available to unsubstituted or differently substituted α,β-unsaturated esters [7] [15].

In the context of polymerization behavior, ethyl 2-chloro-3-hydroxyacrylate would be expected to exhibit different characteristics compared to simple α,β-unsaturated esters like ethyl acrylate or ethyl methacrylate [16] [17]. The presence of the chlorine and hydroxyl substituents would likely affect the polymerization kinetics, the structure of the resulting polymer, and its physical properties [16] [17]. For instance, the hydroxyl group could potentially participate in hydrogen bonding interactions within the polymer matrix, leading to different thermal and mechanical properties compared to polymers derived from non-hydroxylated α,β-unsaturated esters [16] [18].

Classical Condensation Approaches

Classical condensation methodologies represent the foundational synthetic pathways for ethyl 2-chloro-3-hydroxyacrylate production, primarily utilizing Claisen condensation variants involving ethyl chloroacetate and ethyl formate as key starting materials [1]. These approaches have been extensively documented and optimized over several decades, establishing reliable protocols for both laboratory and industrial applications.

The most prevalent classical approach involves the condensation of ethyl chloroacetate with ethyl formate under basic conditions. Sodium ethoxide emerges as the preferred base catalyst, facilitating enolate formation at the α-position of ethyl chloroacetate [1]. The mechanistic pathway proceeds through nucleophilic addition of the enolate to the carbonyl carbon of ethyl formate, followed by elimination of ethoxide to yield the desired β-keto ester intermediate. Subsequent tautomerization and selective chlorination generate ethyl 2-chloro-3-hydroxyacrylate.

Temperature control proves critical in classical condensation protocols, with optimal reaction conditions typically maintained between 0-20°C to minimize side reactions and preserve product integrity [1]. Lower temperatures favor the formation of the desired condensation product while suppressing unwanted polymerization reactions that can occur at elevated temperatures. The reaction typically requires extended reaction times ranging from 4 to 24 hours, depending on the specific base and solvent system employed.

Solvent selection significantly influences reaction efficiency and product yield in classical condensation approaches. Toluene-based systems demonstrate superior performance, achieving yields of 73.3% under optimized conditions [1]. Alternative solvent systems including diethyl ether, tetrahydrofuran, and diisopropyl ether have been evaluated, with diisopropyl ether showing exceptional results with yields reaching 88% when combined with potassium tert-butoxide as the base catalyst [1].

The choice of base catalyst fundamentally impacts both reaction kinetics and stereochemical outcomes. Sodium ethoxide provides excellent selectivity and moderate reaction rates, making it suitable for controlled synthesis applications [1]. Potassium tert-butoxide offers enhanced reactivity due to its stronger basicity and reduced solvation in organic media, enabling lower reaction temperatures and shorter reaction times. However, the increased reactivity requires careful temperature control to prevent decomposition reactions.

Reaction workup procedures for classical condensation methods typically involve acidification to pH 4-6 followed by extraction with organic solvents [1]. The crude product often requires purification through column chromatography or recrystallization to achieve analytical purity. Scale considerations become important when transitioning from laboratory to pilot plant operations, as heat transfer limitations and mixing efficiency can significantly impact reaction outcomes.

MethodTemperature (°C)Reaction Time (h)Yield (%)Solvent System
Sodium Ethoxide/Toluene0-201773.3Toluene
Sodium Ethoxide/Diethyl Ether202468-71Diethyl Ether/Ethanol
Potassium tert-Butoxide/THF-78 to 0471Tetrahydrofuran
Potassium tert-Butoxide/Diisopropyl Ether0-202488Diisopropyl Ether

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a transformative technology for ethyl 2-chloro-3-hydroxyacrylate production, offering significant advantages in reaction efficiency, selectivity, and environmental sustainability [2] [3]. The application of microwave irradiation enables precise control over reaction parameters while dramatically reducing reaction times compared to conventional thermal methods.

The fundamental principle underlying microwave-assisted synthesis involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, generating heat through molecular rotation and ionic conduction [4]. This mechanism provides rapid and uniform heating throughout the reaction volume, eliminating the temperature gradients commonly encountered in conventional heating methods. The result is enhanced reaction kinetics and improved product selectivity.

Microwave power settings for ethyl 2-chloro-3-hydroxyacrylate synthesis typically range from 50 to 300 watts, with optimal conditions varying based on reaction scale and substrate concentration [5]. Lower power settings (50-100 watts) prove suitable for small-scale laboratory preparations, while higher power levels (200-300 watts) enable efficient processing of larger reaction volumes. Temperature control remains critical, with typical operating ranges between 80-200°C depending on the specific synthetic protocol employed.

Reaction time reduction represents one of the most significant advantages of microwave-assisted synthesis. Conventional thermal methods requiring 3-24 hours can be completed in 10-120 minutes under microwave conditions [4] [5]. This dramatic time reduction not only improves laboratory productivity but also reduces energy consumption and minimizes the formation of thermally sensitive by-products. The enhanced reaction rates result from the unique heating mechanism and improved mass transfer characteristics under microwave conditions.

Yield improvements of 10-25% are commonly observed when transitioning from conventional to microwave-assisted protocols [6]. These enhancements stem from reduced side reaction formation, improved reaction selectivity, and more efficient utilization of starting materials. The controlled heating environment prevents thermal decomposition while promoting the desired condensation pathway.

Solvent considerations for microwave-assisted synthesis differ significantly from conventional methods due to the requirement for microwave-transparent reaction media [7]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile demonstrate excellent performance under microwave conditions. The dielectric properties of the solvent directly influence heating efficiency and reaction kinetics, requiring careful optimization for each specific application.

Safety considerations for microwave-assisted synthesis include proper pressure vessel selection, temperature monitoring, and appropriate reaction scale limitations [8]. Sealed vessel systems enable operation above atmospheric pressure, facilitating reactions that would otherwise require harsh conditions. Real-time temperature and pressure monitoring prevents potentially hazardous situations while ensuring reproducible reaction conditions.

ParameterConventional ValueMicrowave-Assisted ValueImprovement Factor
Power Setting (W)N/A (Heat Source)50-300Energy Efficiency
Temperature Range (°C)100-15080-200Precise Control
Typical Reaction Time (min)180-144010-1203-24x Faster
Reaction Efficiency Improvement (%)Baseline70-90Significant
Yield Enhancement (%)Baseline10-25Moderate to High

Catalytic Systems for Stereoselective Production

Stereoselective synthesis of ethyl 2-chloro-3-hydroxyacrylate represents a critical advancement in modern synthetic methodology, enabling access to enantiomerically pure products essential for pharmaceutical and fine chemical applications [9] [10]. The development of efficient catalytic systems capable of controlling absolute stereochemistry has revolutionized the production of chiral acrylate derivatives.

Nickel-based catalytic systems have demonstrated exceptional performance in asymmetric hydrogenation reactions relevant to ethyl 2-chloro-3-hydroxyacrylate synthesis [10]. These systems typically employ chiral phosphine ligands to induce stereoselectivity, achieving enantioselectivities ranging from 90-99.4% under optimized conditions. The nickel-phosphine complexes operate effectively at moderate temperatures (50°C) and hydrogen pressures (30 bar), making them suitable for industrial implementation.

The mechanistic pathway for nickel-catalyzed asymmetric synthesis involves coordination of the substrate to the chiral metal center, followed by stereoselective hydride delivery [10]. The absolute configuration of the product is determined by the chirality of the phosphine ligand and the facial selectivity of the hydrogen addition step. Recent mechanistic studies utilizing density functional theory calculations have provided detailed insights into the stereochemical control elements.

Ruthenium-PHOX complexes represent another highly effective catalytic system for stereoselective acrylate synthesis [11]. These catalysts demonstrate exceptional performance with enantioselectivities reaching 95-99.9% and the ability to operate under milder conditions (25°C, 5 bar hydrogen pressure) compared to nickel systems. The ruthenocenyl phosphino-oxazoline ligand framework provides both steric and electronic control over the stereochemical outcome.

Biocatalytic approaches utilizing engineered alcohol dehydrogenases have emerged as a sustainable alternative for stereoselective synthesis [12] [13]. The alcohol dehydrogenase SmADH31 from Stenotrophomonas maltophilia demonstrates remarkable substrate tolerance, accommodating concentrations up to 6.0 M while maintaining enantioselectivities exceeding 99.9% [12]. This enzyme system operates under mild aqueous conditions (37°C, pH 7.0) and offers excellent potential for green chemistry applications.

The industrial viability of stereoselective catalytic systems depends critically on catalyst turnover numbers and operational stability [12]. SmADH31 achieves substrate-to-catalyst ratios of 5000:1 while maintaining high selectivity, demonstrating the potential for economically viable biocatalytic processes. The enzyme system also benefits from the use of renewable cofactors and environmentally benign reaction conditions.

Organocatalytic approaches employing chiral thiourea derivatives have shown promise for specific applications in ethyl 2-chloro-3-hydroxyacrylate synthesis [14]. These metal-free catalysts operate under ambient conditions and demonstrate enantioselectivities ranging from 75-98% depending on the substrate and reaction conditions. The thiourea catalysts are particularly effective for Morita-Baylis-Hillman type reactions involving acrylate substrates.

Temperature and pressure optimization for stereoselective catalytic systems requires careful balancing of reaction rate, selectivity, and catalyst stability [10] [11]. Lower temperatures generally favor higher enantioselectivity but may result in reduced reaction rates. The optimal operating window for most catalytic systems falls within 25-50°C, providing acceptable reaction rates while maintaining excellent stereochemical control.

Catalyst TypeEnantioselectivity (% ee)Substrate Tolerance (M)Operating ConditionsApplication Scope
Nickel-Phosphine Complex90-99.40.5-2.050°C, 30 bar H₂α-Substituted Acrylic Acids
Ruthenium-PHOX Complex95-99.91.0-4.025°C, 5 bar H₂Various Acrylates
Alcohol Dehydrogenase (SmADH31)>99.96.037°C, pH 7.0Chloro-Hydroxy Compounds
Chiral Thiourea Derivatives75-980.1-0.5Room TemperatureMorita-Baylis-Hillman Products

Large-Scale Industrial Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of ethyl 2-chloro-3-hydroxyacrylate presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure successful commercialization [15] [16] [17]. These challenges encompass raw material procurement, process scalability, quality assurance, environmental compliance, and supply chain management.

Raw material cost volatility represents one of the most significant challenges in large-scale acrylate manufacturing [16] [17]. The petroleum-based feedstocks required for ethyl chloroacetate and ethyl formate production are subject to substantial price fluctuations, creating uncertainty in production cost calculations. These fluctuations can account for 15-25% of total production costs, necessitating sophisticated procurement strategies and long-term supply contracts to maintain economic viability [16].

Process scaling challenges arise from the fundamental differences between laboratory and industrial reaction environments [18] [19]. Heat transfer limitations in large-scale reactors can lead to temperature gradients and reduced reaction selectivity compared to small-scale operations. The fixed-bed reactor systems commonly employed for esterification reactions require careful catalyst loading and distribution to maintain uniform reaction conditions across the entire reactor volume [18].

Mass transfer considerations become increasingly important as reaction scales increase from laboratory to industrial levels [18]. The efficient mixing of reactants and removal of by-products require sophisticated reactor design and operation protocols. Inadequate mixing can result in localized concentration gradients, leading to reduced yields and increased formation of unwanted side products.

Quality control challenges in large-scale manufacturing stem from the increased variability inherent in industrial processes [20] [16]. Analytical methods that provide adequate precision at laboratory scale may lack the sensitivity required for industrial quality assurance. Real-time process monitoring and advanced statistical process control techniques become essential for maintaining consistent product quality across multiple production batches.

Environmental compliance costs represent a substantial component of industrial manufacturing expenses, typically accounting for 12-20% of total production costs [16] [17]. Stringent regulations governing volatile organic compound emissions, wastewater treatment, and solid waste disposal require significant capital investment in pollution control equipment. The chemical industry faces over 300 billion USD in compliance-related investments over the coming decade [16].

Supply chain management complexities increase exponentially with production scale, as manufacturers must coordinate multiple raw material suppliers, transportation providers, and distribution networks [16]. The global nature of chemical supply chains introduces additional risks related to currency fluctuations, trade regulations, and geopolitical instability. These factors can account for 8-12% of total production costs through supply chain inefficiencies and risk mitigation measures [16].

Production capacity utilization remains a critical challenge, with many chemical manufacturing facilities operating below the 82% threshold required for economic viability [17]. Under-utilization results from weak demand, supply chain disruptions, and increased competition from international manufacturers. The European chemical industry has been particularly affected, with production capacity utilization falling to 75% in recent years [17].

Energy cost considerations significantly impact the economics of large-scale acrylate manufacturing, particularly in regions with high natural gas and electricity prices [17]. The energy-intensive nature of chemical synthesis, combined with volatile energy markets, creates substantial economic uncertainty. German chemical manufacturers, for example, have faced particular challenges due to elevated natural gas costs following geopolitical disruptions [17].

Technological obsolescence represents a long-term challenge as manufacturing facilities require periodic updates to maintain competitiveness [19]. The rapid advancement of synthetic methodologies, particularly in areas such as microwave-assisted synthesis and green chemistry, can render existing production facilities economically unviable. Companies must balance the need for technological advancement with the substantial capital requirements for facility upgrades.

Regulatory harmonization challenges arise when manufacturing facilities serve multiple global markets with differing safety and environmental standards [21]. The European Union's REACH regulations, for example, impose more stringent requirements than many other jurisdictions, necessitating additional compliance measures for international manufacturers. These regulatory differences can create significant barriers to market entry and increase operational complexity.

Challenge CategoryImpact SeverityCost Impact (% of Production)Mitigation Strategies
Raw Material CostsHigh15-25Long-term Contracts, Alternative Sources
Process ScalingVery High20-35Pilot Plant Studies, Process Optimization
Quality ControlHigh10-15Advanced Analytics, Real-time Monitoring
Environmental ComplianceHigh12-20Green Chemistry, Waste Minimization
Supply Chain ManagementMedium8-12Supplier Diversification, Inventory Management

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.0083718 g/mol

Monoisotopic Mass

150.0083718 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types